molecular formula C12H16FNO3S B7584848 3-fluoro-N-(2-methyl-2-methylsulfonylpropyl)benzamide

3-fluoro-N-(2-methyl-2-methylsulfonylpropyl)benzamide

Cat. No. B7584848
M. Wt: 273.33 g/mol
InChI Key: VMXKBPSOHMJRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-methyl-2-methylsulfonylpropyl)benzamide is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the brain. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological and behavioral effects.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methyl-2-methylsulfonylpropyl)benzamide is through the inhibition of 3-fluoro-N-(2-methyl-2-methylsulfonylpropyl)benzamide, which is responsible for the breakdown of endocannabinoids in the brain. This inhibition leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the brain and produce a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-(2-methyl-2-methylsulfonylpropyl)benzamide can produce a variety of biochemical and physiological effects. These include an increase in endocannabinoid levels, activation of cannabinoid receptors, and changes in neurotransmitter release. The compound has been shown to have anxiolytic and analgesic effects, as well as effects on learning and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N-(2-methyl-2-methylsulfonylpropyl)benzamide in lab experiments include its potency and selectivity as an 3-fluoro-N-(2-methyl-2-methylsulfonylpropyl)benzamide inhibitor, as well as its well-established synthesis method. However, the compound has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for the use of 3-fluoro-N-(2-methyl-2-methylsulfonylpropyl)benzamide in scientific research. These include further studies on its potential use in the treatment of neurological disorders, such as anxiety and depression. Additionally, the compound could be used to study the role of endocannabinoids in various physiological processes, such as inflammation and pain. Finally, new synthesis methods could be developed to improve the stability and solubility of the compound, making it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 3-fluoro-N-(2-methyl-2-methylsulfonylpropyl)benzamide involves several steps, starting with the reaction of 3-fluorobenzoyl chloride with 2-methyl-2-methylsulfonylpropanol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to form the final product. The synthesis of this compound has been optimized over the years, resulting in a high yield and purity.

Scientific Research Applications

3-fluoro-N-(2-methyl-2-methylsulfonylpropyl)benzamide has been used extensively in scientific research to study the physiological and behavioral effects of endocannabinoids. The compound has been shown to have anxiolytic and analgesic effects, as well as effects on learning and memory. It has also been studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and chronic pain.

properties

IUPAC Name

3-fluoro-N-(2-methyl-2-methylsulfonylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S/c1-12(2,18(3,16)17)8-14-11(15)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXKBPSOHMJRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=CC=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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